N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide
Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and furan intermediates, which are then coupled with a piperidine derivative under specific reaction conditions. The key steps may include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.
Formation of Furan Intermediate: This involves the cyclization of 2-furoic acid with appropriate reagents.
Coupling Reaction: The benzodioxole and furan intermediates are then coupled with a piperidine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodioxole ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties.
1,3-Benzodioxole: A simpler structure with applications in organic synthesis and material science.
Furan-2-carboxamide: A related compound with potential medicinal applications.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide stands out due to its combination of multiple functional groups, which confer unique chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-18(20-11-13-3-4-15-17(10-13)26-12-25-15)14-5-7-21(8-6-14)19(23)16-2-1-9-24-16/h1-4,9-10,14H,5-8,11-12H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKYIGYPAZXDGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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